molecular formula C22H26N2O2 B10996671 3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B10996671
M. Wt: 350.5 g/mol
InChI Key: JJYBKCGPJQMENC-UHFFFAOYSA-N
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Description

3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that features a complex structure with an indole core, a methoxy group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amide Formation: The final step involves the coupling of the indole derivative with 4-phenylbutan-2-amine to form the propanamide linkage. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 7-methoxyindole-3-carboxylic acid.

    Reduction: Products may include 3-(7-methoxy-1H-indol-1-yl)propanamine.

    Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate cellular pathways and receptor interactions.

Medicine

Medically, this compound holds potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole core is known to interact with serotonin receptors, while the amide linkage may facilitate binding to other protein targets. The methoxy group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)propanamide: Lacks the methoxy and phenylbutanamide groups, making it less complex.

    7-methoxy-1H-indole-3-carboxamide: Similar indole core with a methoxy group but different amide linkage.

    N-(4-phenylbutan-2-yl)indole-3-carboxamide: Contains the phenylbutanamide moiety but lacks the methoxy group.

Uniqueness

3-(7-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the phenylbutanamide moiety differentiates it from simpler indole derivatives, potentially enhancing its activity and specificity in various applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

3-(7-methoxyindol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C22H26N2O2/c1-17(11-12-18-7-4-3-5-8-18)23-21(25)14-16-24-15-13-19-9-6-10-20(26-2)22(19)24/h3-10,13,15,17H,11-12,14,16H2,1-2H3,(H,23,25)

InChI Key

JJYBKCGPJQMENC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

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